Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds. This specific compound features a benzyl group and a cyano group attached to the azetidine ring, making it of interest in various chemical research and applications. Its structure allows for potential functionality in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, typically involving the reaction of benzyl derivatives with cyanoacetic acid or its derivatives. The availability of starting materials like benzyl bromide and cyanoacetic acid makes it accessible for laboratory synthesis.
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can be classified as:
The synthesis of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves a multi-step process:
The synthesis may require specific conditions such as:
The molecular structure of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate consists of:
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can undergo several chemical reactions:
The reactivity is influenced by factors such as:
The mechanism of action for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate primarily revolves around its reactivity due to functional groups:
Research into specific biological activities may reveal further insights into its mechanism, particularly in drug development contexts where azetidines are investigated for their pharmacological properties.
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate has several potential applications:
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1994325-11-9) represents a structurally specialized azetidine derivative that serves as a pivotal quaternary heterocyclic intermediate in synthesizing Janus kinase (JAK) inhibitors. Its molecular architecture combines an azetidine ring—a strained four-membered nitrogen heterocycle—with a benzyl carboxylate protecting group and a strategically positioned cyanomethylene functionality. This configuration enables precise downstream chemical modifications required for constructing complex JAK-inhibiting pharmacophores [2] [9]. JAK enzymes (JAK1, JAK2, JAK3, TYK2) mediate cytokine signaling through the JAK-STAT pathway, with dysregulation implicated in autoimmune disorders, hematologic malignancies, and inflammatory conditions. The compound's azetidine core provides conformational restraint that enhances target binding affinity, while the cyanomethylene group serves as a versatile chemical handle for carbon-carbon bond formation during molecular elaboration [9].
Table 1: Key Molecular Descriptors of Benzyl 3-(Cyanomethylene)azetidine-1-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1994325-11-9 |
Molecular Formula | C₁₃H₁₂N₂O₂ |
Molecular Weight | 228.25 g/mol |
SMILES Notation | N#CC=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
InChIKey | RVCFRLZUFFRFAM-UHFFFAOYSA-N |
Topological Polar Surface Area | 53.33 Ų |
This compound entered pharmaceutical prominence through its critical role in baricitinib (Olumiant®) production—an oral JAK1/JAK2 inhibitor approved for rheumatoid arthritis (EU/Japan, 2017). Early baricitinib syntheses relied on expensive or environmentally problematic intermediates:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2